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Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B6189872

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is an N-nitroso drug substance-related impurity (NDSRI) of metoprolol, a
widely used B-adrenergic receptor blocker. N-nitroso compounds (nitrosamines) are classified
as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1)
guideline due to their high potential for mutagenicity and carcinogenicity.[1][2] The presence of
such impurities, even at trace levels, necessitates a thorough risk assessment. The genotoxic
potential of a compound is a critical factor in its carcinogenicity, and it is widely accepted that
most nitrosamines require metabolic activation to exert their DNA-damaging effects.[3]

This technical guide provides a comprehensive overview of the genotoxicity assessment of N-
Nitrosometoprolol. It summarizes available quantitative data, outlines detailed experimental
protocols for key genotoxicity assays, and discusses the regulatory context for controlling such
impurities in pharmaceutical products.

Chemical and Physical Properties
¢ |[UPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol[4]

o CAS Number: 138768-62-4[5]

e Molecular Formula; CisH24N204
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e Molecular Weight: 296.36 g/mol

Metabolic Activation and Mechanism of
Genotoxicity

The genotoxicity of N-nitrosamines is primarily mediated by their metabolic activation by
cytochrome P450 (CYP) enzymes in the liver. The proposed pathway begins with a-
hydroxylation of the carbon atom adjacent to the nitroso group. This creates an unstable
intermediate that undergoes spontaneous decomposition to form a highly reactive diazonium
ion. This electrophilic species can then covalently bind to (alkylate) nucleophilic sites on DNA
bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA
replication, initiating the carcinogenic process. Studies on the related compound N-nitroso
propranolol (NNP) have identified CYP2C19 as a key enzyme in its bioactivation.
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Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Summary of Genotoxicity Data

N-Nitrosometoprolol has been evaluated in several genotoxicity studies. The data
consistently indicate that it is an indirect-acting genotoxin, requiring metabolic activation to
induce DNA damage. It has shown positive results in both in vitro and in vivo assays.

In Vitro Genotoxicity Data
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The primary in vitro evidence for N-Nitrosometoprolol's genotoxicity comes from studies using
primary hepatocytes, which are metabolically competent cells.

Table 1: Summary of In Vitro Genotoxicity Data for N-Nitrosometoprolol

Test Concentrati  Metabolic
Assay Type L Result Reference
System on Range Activation
DNA N
) ] Positive
Fragmentatio Primary Rat
] 0.1-1mM Endogenous (Dose-
n (Alkaline Hepatocytes
) dependent)
Elution)
DNA . -~
] Primary Positive
Fragmentatio
] Human 0.1-1mM Endogenous (Dose-
n (Alkaline
) Hepatocytes dependent)
Elution)
Chinese -
DNA Not specified
. Hamster .
Fragmentatio (Equal or None Negative
Lung V79 )
n higher conc.)
Cells

In Vivo Genotoxicity Data

In vivo testing confirms the genotoxic potential of N-Nitrosometoprolol in a whole-animal
model.

Table 2: Summary of In Vivo Genotoxicity Data for N-Nitrosometoprolol

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b6189872?utm_src=pdf-body
https://www.benchchem.com/product/b6189872?utm_src=pdf-body
https://www.benchchem.com/product/b6189872?utm_src=pdf-body
https://www.benchchem.com/product/b6189872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6189872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Test Tissues Referenc
Dose Route Result
Type System Analyzed e
Micronucle 1,000 Not Hepatocyte -
Rat . Positive
us Test mg/kg specified S
Bone
Marrow &
Micronucle 1,000 Not _
Rat - Spleen Negative
us Test mg/kg specified
Erythrocyte

S

The positive result in hepatocytes, the primary site of metabolism, coupled with the negative
result in bone marrow and spleen erythrocytes, strongly suggests that the genotoxicity is
caused by a short-lived metabolite that does not distribute systemically.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of genotoxicity.
For nitrosamines, specific modifications to standard assays are recommended to ensure
sufficient metabolic activation.

Enhanced Bacterial Reverse Mutation Test (Ames Test)

While specific Ames test results for N-Nitrosometoprolol are not publicly available, this assay
is a cornerstone of genotoxicity testing. An enhanced protocol is recommended for N-nitroso
compounds.

Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the
test article.

Methodology:

o Tester Strains:S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA
(pPKM101) should be used.

o Metabolic Activation: Assays should be conducted with and without an exogenous metabolic
activation system (S9). For nitrosamines, both rat liver S9 and hamster liver S9 (at 30%
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concentration) are required, as hamster S9 is often more effective.

Assay Procedure (Pre-incubation Method):

[e]

Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test article
solution to a sterile tube.

[e]

Incubate the mixture at 37°C for 30 minutes with gentle shaking.

o

Add 2.0 mL of molten top agar (containing a trace of histidine/tryptophan) to the tube, mix
gently, and pour onto the surface of a minimal glucose agar plate.

o

Incubate the plates at 37°C for 48-72 hours.

Data Analysis: Count the number of revertant colonies on each plate. A positive result is
defined as a concentration-related increase in revertant colonies and/or a reproducible
increase of at least two-fold over the solvent control.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6189872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enhanced Ames Test Workflow for Nitrosamines
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Caption: Workflow for the enhanced Ames test recommended for N-nitrosamines.

In Vitro DNA Fragmentation Assay (Alkaline Elution)

This assay was used to demonstrate the genotoxicity of N-Nitrosometoprolol in hepatocytes.
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Objective: To detect single-strand DNA breaks and alkali-labile sites.
Methodology:
o Cell Culture: Primary hepatocytes (rat or human) are cultured to form a monolayer.

» Radiolabeling (Optional but common): Cells are incubated with a radiolabeled DNA precursor
(e.g., 3H-thymidine) to label the DNA.

o Treatment: Cells are exposed to various concentrations of N-Nitrosometoprolol (e.g., 0.1-1
mM) and controls for a defined period (e.g., 20 hours).

» Lysis: Cells are gently lysed directly on a filter (e.g., polycarbonate) with a lysis solution
(containing detergents and proteinase K) to release DNA.

o Elution: The DNA is slowly eluted from the filter using an alkaline buffer (e.g., pH 12.1). The
high pH denatures the DNA, and smaller fragments (resulting from breaks) elute faster than
larger, intact DNA.

e Quantification: Fractions of the eluate are collected over time. The amount of DNA in each
fraction is quantified (e.g., by liquid scintillation counting if radiolabeled).

o Data Analysis: The rate of DNA elution is calculated. An increased elution rate compared to
the negative control indicates DNA fragmentation.

In Vivo Micronucleus Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss
(aneugenicity). The positive result for N-Nitrosometoprolol was observed in hepatocytes.

Objective: To determine if the test article induces chromosomal damage in vivo.
Methodology:

o Animal Dosing: Administer the test substance (e.g., 1,000 mg/kg N-Nitrosometoprolol) to a
group of rodents (e.qg., rats), typically via oral gavage or intraperitoneal injection. Include
vehicle and positive control groups.
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e Tissue Harvest:

o For Hepatocytes: A partial hepatectomy or liver perfusion is performed at appropriate time
points after dosing (e.g., 24 and 48 hours) to isolate hepatocytes.

o For Bone Marrow: Animals are euthanized, and bone marrow is flushed from the femur or
tibia.

» Slide Preparation: A cell suspension is prepared from the target tissue. The cells are fixed
and stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange).

e Microscopic Analysis: At least 2000 cells per animal are scored for the presence of
micronuclei (small, membrane-bound DNA fragments in the cytoplasm). For bone marrow,
the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCES) is
also calculated as a measure of cytotoxicity.

o Data Analysis: The frequency of micronucleated cells in the treated groups is statistically
compared to the vehicle control group.

Regulatory Context and Risk Assessment

N-nitrosamines are considered mutagenic carcinogens, and their control in pharmaceuticals is
a high priority for regulatory agencies worldwide.

e ICH M7(R1) Guideline: This guideline establishes a framework for the assessment and
control of DNA reactive (mutagenic) impurities. Nitrosamines fall into Class 1, "known
mutagenic carcinogens,"” requiring strict control.

» Acceptable Intake (Al): For impurities with known carcinogenic potential, an Acceptable
Intake (Al) limit is established. This represents a dose with a negligible cancer risk (typically
1in 100,000) over a lifetime of exposure.

» N-Nitrosometoprolol Al Limit: The U.S. FDA has categorized N-Nitrosometoprolol as a
Potency Category 4 NDSRI and has set an Al limit of 1500 ng/day.

The genotoxicity data are crucial for this process. A positive result in a relevant genotoxicity
assay (like those described above) confirms the mutagenic potential and justifies the
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application of strict control measures, such as setting an Al limit based on carcinogenic
potency.

Logical Framework for NDSRI Risk Assessment

Impurity Identified:
N-Nitrosometoprolol

l

Structure Assessment
(N-nitroso group present)

:

Cohort of Concern
(ICH M7)

l

Genotoxicity Testing
(Ames, In Vitro/In Vivo)

Genotoxicity Data Review

(Positive in Hepatocytes)

Risk Characterization:
Mutagenic Carcinogen

Establish Control Strategy:
Set Acceptable Intake (Al) Limit

Al Limit = 1500 ng/day
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Caption: Logical framework for the risk assessment of N-Nitrosometoprolol.

Conclusion

The available data strongly indicate that N-Nitrosometoprolol is a genotoxic compound. It
induces DNA fragmentation in both rat and human hepatocytes in vitro and causes
micronucleus formation in rat hepatocytes in vivo. The evidence points to a mechanism
involving metabolic activation in the liver, which is characteristic of many carcinogenic N-
nitrosamines.

For drug development professionals, these findings underscore the importance of:

¢ Risk Assessment: Conducting a thorough risk assessment for the potential formation of N-
Nitrosometoprolol in any metoprolol-containing product.

o Analytical Testing: Developing and validating sensitive analytical methods to detect and
guantify N-Nitrosometoprolol at levels commensurate with the established Al limit of 1500
ng/day.

» Control Strategy: Implementing a control strategy to ensure the impurity is maintained below
the regulatory limit throughout the product's shelf life.

Further research using a standardized and enhanced Ames test would be valuable to complete
the genotoxicity profile of N-Nitrosometoprolol and provide a more comprehensive dataset for
regulatory submissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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